N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide-containing heterocyclic compound featuring a pyrazole core substituted with a furan ring and a methanesulfonamide ethyl side chain. This structure combines pharmacophoric elements from pyrazole (a nitrogen-containing heterocycle with anti-inflammatory and antimicrobial properties) and methanesulfonamide (a sulfonamide group known for its role in enzyme inhibition, particularly cyclooxygenases) .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-9-12(11-5-4-8-18-11)10(2)15(14-9)7-6-13-19(3,16)17/h4-5,8,13H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGXYGISBLOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C)C)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, leading to modulation of biological pathways. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares core features with other pyrazole-sulfonamide derivatives. For example, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27 in Molecules 2015) also contains a pyrazole-sulfonamide scaffold but differs in substituents:
- Pyrazole substitution : The target compound has a furan-2-yl group at the 4-position, whereas Compound 27 has a butyl group .
- Sulfonamide linkage : The target compound uses a methanesulfonamide group, while Compound 27 features a pyridinesulfonamide linked to a 4-chlorophenyl carbamoyl group .
These structural differences impact physicochemical properties (e.g., solubility, logP) and biological activity. The furan ring in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to the aliphatic butyl chain in Compound 27.
Physicochemical Properties
The lower molecular weight and logP of the target compound suggest improved bioavailability compared to Compound 27, which may suffer from reduced membrane permeability due to its larger size and higher hydrophobicity.
Q & A
Q. What are the optimal synthetic pathways for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how are yields optimized?
The synthesis involves multi-step reactions starting with furan and pyrazole derivatives. A common approach includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones under acidic conditions.
- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.
- Step 3 : Sulfonamide coupling using methanesulfonyl chloride in the presence of a base like triethylamine.
Yield optimization requires precise control of temperature (60–80°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the furan (δ 6.3–7.4 ppm), pyrazole (δ 2.1–2.5 ppm for methyl groups), and sulfonamide (δ 3.0–3.3 ppm for CHSO) moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the theoretical molecular weight (e.g., m/z 335.12 for CHNOS).
- Infrared (IR) Spectroscopy : Peaks at 1150 cm (S=O stretching) and 1600 cm (C=N pyrazole) validate functional groups .
Q. What are the primary biological targets of this compound?
The sulfonamide group and pyrazole-furan scaffold suggest interactions with enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA). These are validated via in vitro assays:
- AChE Inhibition : IC values are determined using Ellman’s method with donepezil as a positive control.
- CA Inhibition : Spectrophotometric assays measure CO hydration rates .
Advanced Research Questions
Q. How does structural modification (e.g., substituting the furan ring) alter bioactivity?
Replacing the furan-2-yl group with thiophene or phenyl rings alters electronic properties and binding affinity. For example:
Q. What crystallographic methods resolve contradictions in reported structural data?
- Single-Crystal X-ray Diffraction (SHELX) : SHELXL refines unit cell parameters and hydrogen bonding networks. For example, the pyrazole ring’s dihedral angle with the furan moiety (15–20°) impacts molecular packing.
- Powder XRD : Detects polymorphic forms, which may explain discrepancies in melting points or solubility .
Q. How do conflicting enzymatic inhibition data arise, and how are they resolved?
Contradictions often stem from assay conditions (e.g., pH, substrate concentration). For example:
- pH Sensitivity : CA inhibition is stronger at pH 7.4 (physiological) vs. pH 8.3 (standard assay conditions).
- Substrate Competition : High acetylcholine concentrations reduce apparent AChE inhibition.
Resolution involves standardizing protocols and using isothermal titration calorimetry (ITC) to measure binding constants .
Q. What computational tools predict interactions with non-enzymatic targets (e.g., ion channels)?
- Molecular Docking (AutoDock Vina) : Simulates binding to Nav1.8 sodium channels (docking scores ≤ −9.0 kcal/mol suggest strong interactions).
- MD Simulations (GROMACS) : Reveals stability of ligand-channel complexes over 100 ns trajectories.
Experimental validation uses patch-clamp electrophysiology to measure ion current blockade .
Methodological Guidance
Q. How are reaction intermediates stabilized during synthesis?
- Low-Temperature Quenching : Halts exothermic reactions (e.g., sulfonamide coupling) at −20°C to prevent decomposition.
- Protecting Groups : Trimethylsilyl (TMS) groups shield reactive amines during alkylation .
Q. What strategies mitigate low yields in multi-step syntheses?
- Flow Chemistry : Enhances reproducibility in scale-up (yields improve from 60% to 85%).
- Catalytic Optimization : Palladium catalysts (e.g., Pd/C) reduce side reactions in cross-coupling steps .
Q. How are SAR studies designed to prioritize derivatives for testing?
- Library Design : Focus on substituents with calculated LogP (1–3) and polar surface area (<90 Ų) for drug-likeness.
- High-Throughput Screening : 96-well plate assays rank derivatives by IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
